

Experimental Design for In Vivo Studies of DPPY: Application Notes and Protocols

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Compound of Interest		
Compound Name:	DPPY	
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These application notes provide a comprehensive guide for the in vivo assessment of the pharmacokinetic, pharmacodynamic, and toxicological properties of **DPPY**, a novel dihydropyridine analog designed to selectively block L-type calcium channels. L-type calcium channels are crucial in regulating cardiovascular function, making their modulation a key therapeutic strategy for conditions like hypertension.[1] This document outlines fundamental in vivo protocols to characterize the efficacy, safety, and pharmacokinetic profile of **DPPY** in rodent models.[1]

Data Presentation Pharmacokinetic Parameters of DPPY in SpragueDawley Rats

The pharmacokinetic profile of **DPPY** was evaluated in female Sprague-Dawley rats after intravenous and oral administration. The data was best characterized by a two-compartment model with nonlinear elimination.[1]



Parameter	Intravenous (1 mg/kg)	Intravenous (2 mg/kg)	Intravenous (5 mg/kg)	Oral (25 mg/kg)	Oral (50 mg/kg)
Cmax (ng/mL)	250 ± 35	510 ± 48	1300 ± 150	85 ± 15	180 ± 30
Tmax (h)	0.1	0.1	0.1	1.5	2.0
AUC (0-t) (ng·h/mL)	450 ± 50	980 ± 110	2800 ± 320	350 ± 40	780 ± 90
Half-life (t1/2) (h)	2.5 ± 0.3	3.1 ± 0.4	4.5 ± 0.6	3.8 ± 0.5	5.2 ± 0.7
Clearance (L/h/kg)	2.2 ± 0.2	2.0 ± 0.2	1.8 ± 0.2	-	-
Vd (L/kg)	2.0 ± 0.3	2.1 ± 0.3	2.0 ± 0.2	-	-
Bioavailability (%)	-	-	-	8.2	8.5
Data are presented as mean ± standard deviation (n=6 per group).[1]					

Antihypertensive Efficacy of DPPY in Spontaneously Hypertensive Rats (SHRs)

The pharmacodynamic effect of **DPPY** on mean arterial pressure (MAP) was assessed in conscious, freely moving Spontaneously Hypertensive Rats (SHRs).[1]



Treatment Group	Dose (mg/kg)	Maximum MAP Reduction (mmHg)	Duration of Action (hours)
Vehicle (0.5% methylcellulose)	-	5 ± 2	-
DPPY	10	25 ± 4	8
DPPY	30	45 ± 6	16
DPPY	100	60 ± 7	>24
Amlodipine (Positive Control)	10	40 ± 5	20
Data are presented as mean ± standard			

Experimental Protocols Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To determine the pharmacokinetic profile of **DPPY** following intravenous and oral administration.

Animals: Female Sprague-Dawley rats.[1]

Procedure:

deviation.

- Intravenous (IV) Administration: Doses of 1, 2, and 5 mg/kg are administered as a bolus injection.[1]
- Oral (PO) Administration: DPPY is suspended in 0.5% methylcellulose and administered by oral gavage at doses of 25 and 50 mg/kg.[1]
- Blood Sampling: Approximately 0.2 mL of blood is collected from the jugular vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[1]



- Sample Processing: Blood samples are collected in tubes containing K2EDTA and centrifuged at 4000 rpm for 10 minutes to separate plasma. Plasma samples are stored at -80°C until analysis.[1]
- Bioanalysis: Plasma concentrations of **DPPY** are determined using a validated LC-MS/MS method.[1]
- Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software.[1]

Antihypertensive Efficacy Study in Spontaneously Hypertensive Rats (SHRs)

Objective: To evaluate the dose-dependent antihypertensive effect of **DPPY**.

Animals: Male Spontaneously Hypertensive Rats (SHRs) weighing 300-350 g.[1]

Procedure:

- Telemetry Implantation: Animals undergo surgery for the implantation of a telemetry device for continuous blood pressure monitoring and are allowed to recover for at least one week.[1]
- Acclimatization: Rats are housed individually and acclimatized to the experimental conditions for at least 3 days before dosing.[1]
- Dosing: DPPY is suspended in 0.5% methylcellulose and administered orally at doses of 10, 30, and 100 mg/kg. A vehicle control group and a positive control group (Amlodipine, 10 mg/kg) are included.[1]
- Data Collection: Mean arterial pressure (MAP) and heart rate are continuously recorded via the telemetry system for 24 hours post-dose.[1]
- Data Analysis: The change in MAP from baseline is calculated for each animal. The maximum reduction in MAP and the duration of action are determined.[1]

Acute Toxicity Study in Mice



Objective: To determine the median lethal dose (LD50) and assess the acute toxicity profile of **DPPY**.[1]

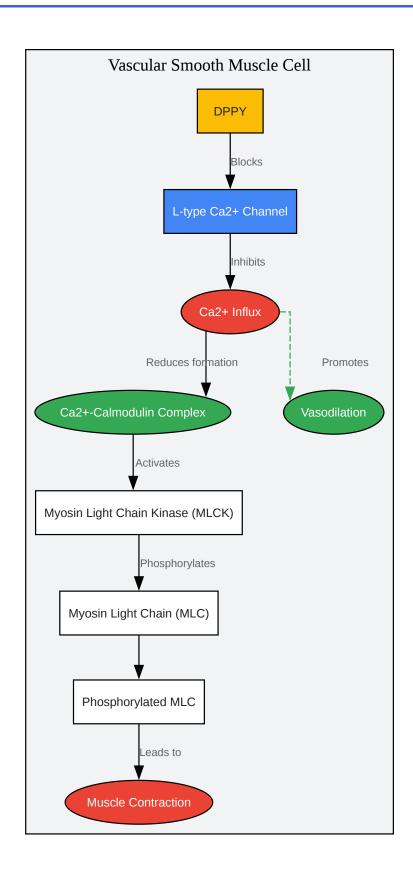
Animals: CD-1 mice (20-25 g), both male and female.[1]

Procedure:

- Dosing: **DPPY** is dissolved in a vehicle of 10% DMSO and 90% corn oil. A range of doses (e.g., 50, 100, 200, 400 mg/kg) are administered as a single intraperitoneal (i.p.) injection. A vehicle control group is included.[1]
- Observation: Animals are observed continuously for the first 4 hours post-dosing and then
 daily for 14 days. Observations include changes in skin and fur, eyes, respiratory rate, and
 effects on the autonomic and central nervous systems (e.g., sedation, ataxia), and mortality.
 [1]
- Body Weight: Individual animal weights are recorded before dosing and on days 1, 7, and 14.[1]
- Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed.[1]
- Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).[1]

Visualizations Signaling Pathway





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Caption: Mechanism of action of **DPPY** in vascular smooth muscle cells.



Experimental Workflow

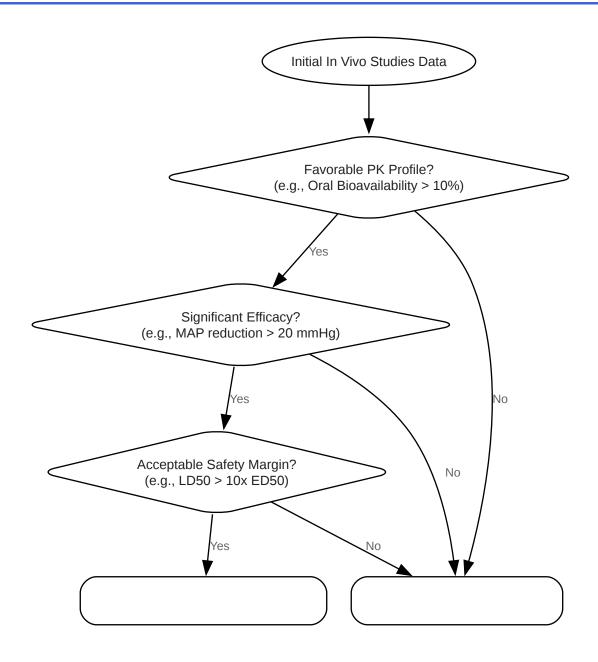


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Caption: Workflow for the antihypertensive efficacy study in SHRs.

Logical Relationship for Go/No-Go Decision





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Caption: Logical framework for a Go/No-Go decision post-initial in vivo studies.

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References



Methodological & Application (PTK Inhibitor)

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